tert-butyl N-(3-formyloxolan-3-yl)carbamate
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Overview
Description
tert-butyl N-(3-formyloxolan-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This compound is particularly interesting due to its structural features, which include a tert-butyl group and a formyloxolan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-formyloxolan-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with N-(3-formyloxolan-3-yl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to control the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-(3-formyloxolan-3-yl)carbamate can undergo oxidation reactions, particularly at the formyloxolan ring.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: tert-butyl N-(3-formyloxolan-3-yl)carbamate is used as a protecting group in peptide synthesis. It helps in the selective protection of amine groups, allowing for the sequential addition of amino acids.
Biology: In biological research, this compound is used in the synthesis of various biomolecules. Its stability under physiological conditions makes it a valuable tool in the study of enzyme mechanisms and protein interactions.
Medicine: The compound is explored for its potential use in drug development. Its ability to protect amine groups makes it useful in the synthesis of complex pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as a protecting group is crucial in the manufacture of high-purity compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-formyloxolan-3-yl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This linkage can be selectively cleaved under specific conditions, allowing for the controlled release of the amine group. The molecular targets and pathways involved include various enzymes and proteins that interact with the carbamate group.
Comparison with Similar Compounds
- tert-butyl N-(2-hydroxyethyl)carbamate
- tert-butyl N-(3-hydroxypropyl)carbamate
- tert-butyl N-(4-hydroxybutyl)carbamate
Comparison: tert-butyl N-(3-formyloxolan-3-yl)carbamate is unique due to the presence of the formyloxolan ring, which imparts specific chemical properties. Compared to other similar compounds, it offers enhanced stability and selectivity in protecting amine groups. The formyloxolan ring also provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
2170650-09-4 |
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Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
tert-butyl N-(3-formyloxolan-3-yl)carbamate |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-10(6-12)4-5-14-7-10/h6H,4-5,7H2,1-3H3,(H,11,13) |
InChI Key |
AKHMEDNPUJEMNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOC1)C=O |
Purity |
95 |
Origin of Product |
United States |
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